molecular formula C13H17N3O2S B13211576 Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13211576
M. Wt: 279.36 g/mol
InChI Key: SBGXLKMLHBVSTN-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that combines the structural motifs of thiazole and pyridine. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridines typically involves the construction of the thiazole ring followed by annulation with a pyridine moiety. One common method involves the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of ethanol as a solvent and mild heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as cyclization, functional group transformations, and purification through techniques like recrystallization or chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .

Biological Activity

Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H18_{18}N2_{2}O2_{2}S
  • CAS Number : 189452-07-1

Pharmacological Effects

This compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory process. For example, derivatives of thiazole have been reported to reduce prostaglandin E2_2 (PGE2_2) levels significantly (up to 98% reduction in some cases) .
  • Antitumor Activity : Preliminary studies indicate that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar thiazole structures were evaluated against HeLa and A549 carcinoma cells, showing promising results in reducing cell viability at certain concentrations .
  • Neuroprotective Effects : Some thiazole derivatives are being explored for their neuroprotective properties. The modulation of certain receptors related to neurodegenerative diseases has been suggested as a potential mechanism .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins.
  • Cell Cycle Arrest : Certain analogs have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in PGE2_2 levels by 76%-98%
AntitumorInhibition of HeLa and A549 cell lines
NeuroprotectiveModulation of neuroreceptors

Notable Research Findings

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. Compounds with methyl substitutions at specific positions showed enhanced anti-inflammatory activity compared to their unsubstituted counterparts .
  • Cell Viability Assays : In vitro assays indicated that certain derivatives could significantly reduce cell viability in cancer cell lines without causing cytotoxicity at lower concentrations .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications at specific positions on the thiazole ring can lead to increased potency against COX enzymes and improved cellular uptake .

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-6(2)11-10(13(17)18-4)7(3)9-8(5-14)16-19-12(9)15-11/h6H,5,14H2,1-4H3

InChI Key

SBGXLKMLHBVSTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NSC2=NC(=C1C(=O)OC)C(C)C)CN

Origin of Product

United States

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